3-Ethyl-1,2-oxazol-5-ol
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Overview
Description
3-Ethyl-1,2-oxazol-5-ol is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom.
Preparation Methods
The synthesis of 3-Ethyl-1,2-oxazol-5-ol can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor . These reagents facilitate the formation of the oxazole ring under mild conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-Ethyl-1,2-oxazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the C5 position of the oxazole ring, often using halogens or other electrophiles
Scientific Research Applications
3-Ethyl-1,2-oxazol-5-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Oxazole derivatives, including this compound, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents
Industry: It is used in the production of polymers and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Ethyl-1,2-oxazol-5-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
3-Ethyl-1,2-oxazol-5-ol can be compared with other oxazole derivatives such as:
1,3-Oxazole: Similar in structure but with different substitution patterns, leading to varied biological activities.
Oxazoline: A reduced form of oxazole with different reactivity and uses in synthesis.
These comparisons highlight the unique properties of this compound, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C5H7NO2 |
---|---|
Molecular Weight |
113.11 g/mol |
IUPAC Name |
3-ethyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C5H7NO2/c1-2-4-3-5(7)8-6-4/h3,6H,2H2,1H3 |
InChI Key |
NFCLKMQGAHNKSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)ON1 |
Origin of Product |
United States |
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